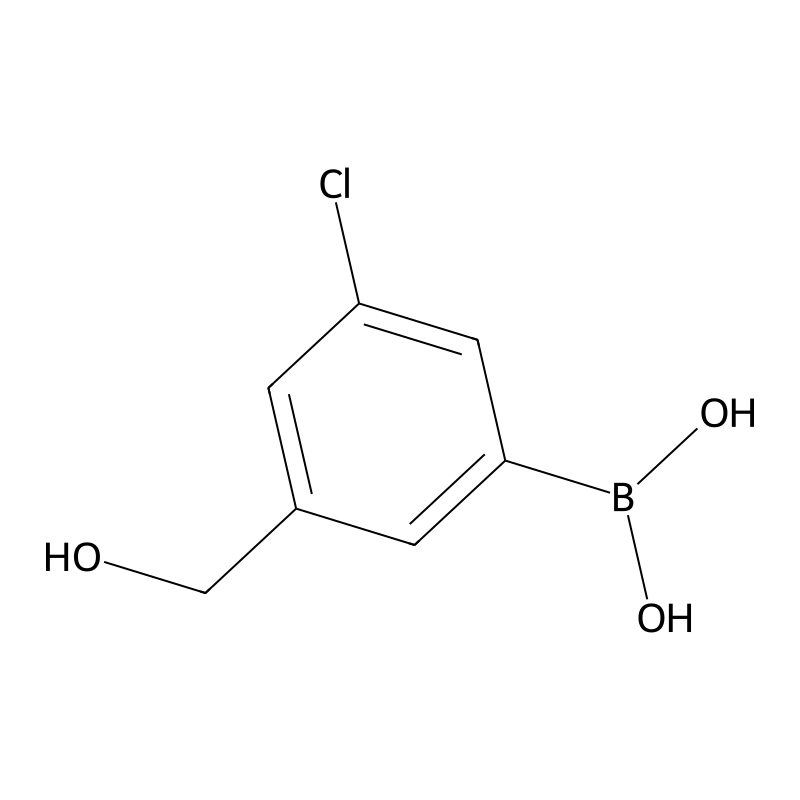5-Chloro-3-(hydroxymethyl)phenylboronic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis:
5-Chloro-3-(hydroxymethyl)phenylboronic acid can be synthesized through various methods, including Suzuki-Miyaura coupling reactions and metalation-borylation strategies. These methods involve the reaction of appropriate starting materials with organoboron reagents and transition metal catalysts. [, ]
Applications in Medicinal Chemistry:
This compound serves as a valuable building block in the synthesis of diverse biologically active molecules. Its unique combination of functional groups (a chlorine atom, a hydroxymethyl group, and a boronic acid moiety) allows for its incorporation into various scaffolds with potential therapeutic applications.
- Antibacterial agents: 5-Chloro-3-(hydroxymethyl)phenylboronic acid has been explored in the development of novel antibacterial agents. By incorporating this moiety into specific structures, researchers have aimed to target essential bacterial enzymes or disrupt bacterial membranes. []
- Anticancer agents: This compound has also been investigated in the design of potential anticancer agents. Its ability to form covalent bonds with specific proteins involved in cancer cell proliferation and survival makes it a promising candidate for further exploration. []
Other Research Applications:
Beyond medicinal chemistry, 5-Chloro-3-(hydroxymethyl)phenylboronic acid finds applications in other areas of scientific research:
- Material science: This compound can be employed in the synthesis of novel materials with specific properties, such as polymers and organic frameworks. Its boronic acid group can participate in various reactions to generate materials with tailored functionalities. []
- Sensor development: The unique chemical properties of 5-Chloro-3-(hydroxymethyl)phenylboronic acid allow for its exploration in the development of sensors for various analytes. By incorporating this molecule into sensor designs, researchers can achieve selective and sensitive detection of specific target molecules. []
5-Chloro-3-(hydroxymethyl)phenylboronic acid is an organoboron compound characterized by the presence of a boronic acid functional group and a hydroxymethyl substituent on a chlorinated phenyl ring. Its chemical formula is C₇H₈BClO₃, and it has a molecular weight of 186.40 g/mol. This compound is notable for its potential applications in organic synthesis, particularly in cross-coupling reactions, where boronic acids are utilized as key intermediates in the formation of carbon-carbon bonds .
- Suzuki Coupling Reaction: This compound can be employed in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl halides or alkenes in the presence of a palladium catalyst to form biaryl compounds. The reaction typically involves the coupling of the boronic acid with an electrophile, facilitated by a base .
- Acid-Base Reactions: As a boronic acid, it can undergo protonation and deprotonation depending on the pH of the solution, which affects its reactivity and solubility.
- Formation of Boronate Esters: It can react with alcohols to form boronate esters, which are useful intermediates in organic synthesis .
Several synthetic routes have been developed to produce 5-Chloro-3-(hydroxymethyl)phenylboronic acid:
- Direct Boronation: The compound can be synthesized by reacting chlorinated phenols with boron reagents under controlled conditions. This method often requires careful management of reaction conditions to ensure high yields .
- Hydroxymethylation: The introduction of the hydroxymethyl group can be achieved through formaldehyde treatment of appropriate chlorinated phenolic precursors followed by subsequent boronation.
- Multi-step Synthesis: A more complex synthesis may involve multiple steps including halogenation, hydroxymethylation, and finally boronation to yield the target compound.
5-Chloro-3-(hydroxymethyl)phenylboronic acid finds applications primarily in:
- Organic Synthesis: It serves as a crucial building block for the synthesis of complex organic molecules through cross-coupling reactions.
- Pharmaceutical Development: Due to its potential biological activity, it may be explored for developing new therapeutic agents targeting specific diseases.
- Material Science: Boronic acids are also used in creating advanced materials such as hydrogels and sensors due to their ability to form reversible covalent bonds with diols .
Interaction studies involving 5-Chloro-3-(hydroxymethyl)phenylboronic acid focus on its binding affinity with various biological molecules. Research indicates that boronic acids can selectively bind to certain biomolecules, influencing enzymatic activities or cellular processes. These interactions are crucial for understanding the compound's potential therapeutic effects and mechanisms of action .
Several compounds share structural similarities with 5-Chloro-3-(hydroxymethyl)phenylboronic acid. Here are some notable examples:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| 3-Chlorophenylboronic Acid | Chlorine substitution on phenyl ring | Commonly used in similar coupling reactions |
| 4-Chlorophenylboronic Acid | Chlorine at para position | Shows different reactivity patterns |
| 2-Hydroxyphenylboronic Acid | Hydroxyl group instead of hydroxymethyl | Often used as a chelator for metal ions |
| 5-Fluoro-2-(hydroxymethyl)phenylboronic Acid | Fluorine substitution | May exhibit different biological activities |
The uniqueness of 5-Chloro-3-(hydroxymethyl)phenylboronic acid lies in its specific substitution pattern and functional groups, which influence its reactivity and potential applications compared to other similar compounds. Its ability to participate effectively in Suzuki coupling reactions while retaining biological activity makes it a valuable compound in both synthetic and medicinal chemistry contexts .








